6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol
Description
6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative featuring a 3,5-difluorophenyl substituent at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. Its molecular formula is C₁₁H₈F₂N₂O, with a molecular weight of 234.19 g/mol (calculated based on structural analysis). The compound is identified by synonyms such as ZINC96530928 and AKOS027456234, and its InChIKey is RSBXANUEASUJFX-UHFFFAOYSA-N .
The 3,5-difluorophenyl moiety enhances electronegativity and steric effects, which may impact binding affinity in medicinal chemistry applications. The compound is commercially available through three suppliers, suggesting its utility as a building block in organic synthesis or drug discovery .
Properties
Molecular Formula |
C11H8F2N2O |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16) |
InChI Key |
RSBXANUEASUJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol can be contextualized by comparing it to analogous pyrimidine derivatives. Key differences in substituents, molecular weight, and physicochemical properties are highlighted below.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups: The 3,5-difluorophenyl group in the target compound enhances electronegativity compared to 3,5-dichlorophenyl () or 4-iodophenyl (). The trifluoromethyl group in ’s compound introduces strong lipophilicity, which may limit solubility but enhance membrane permeability in drug design .
Hydrogen-Bonding Capacity: All hydroxyl-containing analogs (e.g., 5-(2,4-Difluorophenyl)pyrimidin-4-ol in ) share similar H-bond donor/acceptor profiles, favoring interactions with biological targets like kinases or enzymes .
Molecular Weight and Applications :
- Lower molecular weight compounds (e.g., 165.19 g/mol for the azetidine derivative in ) may exhibit better pharmacokinetic profiles, while heavier analogs (e.g., 312.11 g/mol for the iodophenyl compound in ) could serve as intermediates in radiolabeling or crystallography .
Biological Activity
6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a difluorophenyl moiety and a hydroxyl group, which contribute to its unique pharmacological properties. The presence of fluorine atoms enhances the compound's stability and lipophilicity, making it a candidate for drug development targeting various diseases.
- Molecular Formula : C11H9F2N3O
- Molecular Weight : 222.19 g/mol
- IUPAC Name : 4-(3,5-difluorophenyl)-2-methyl-1H-pyrimidin-6-one
- InChI Key : RSBXANUEASUJFX-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol exhibits significant antimicrobial and antiviral properties. Its mechanism of action is primarily attributed to its ability to interfere with metabolic pathways of pathogens, enhancing its potential as a therapeutic agent against resistant strains of bacteria and viruses.
Antimicrobial Activity
Studies have shown that this compound can inhibit various pathogens by modulating enzyme activities critical for microbial survival. The fluorinated phenyl ring increases binding affinity to biological targets, improving efficacy. For instance, compounds structurally similar to 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol have demonstrated effective inhibition against bacterial enzymes such as dihydropteroate synthase (DHPS), which is essential for folate biosynthesis in bacteria .
Structure-Activity Relationship (SAR)
The biological activity of 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol can be influenced by its structural features. The following table summarizes the structural similarities and unique aspects of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol | Similar pyrimidine structure with different fluorination | Exhibits distinct biological activities |
| 6-(Difluoromethyl)-2-methylpyrimidin-4-ol | Contains difluoromethyl group | Potentially different reactivity patterns |
| 4-(3-Fluorophenyl)-2-methylpyrimidin-6-one | Fluorination at position three | Different pharmacological profiles |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays demonstrated that 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol effectively inhibited the growth of several bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Enzyme Inhibition : The compound has been shown to inhibit COX-2 enzyme activity significantly, with IC50 values reported around , indicating potent anti-inflammatory effects . This suggests potential applications in treating inflammatory diseases.
- Drug Development Potential : Preliminary investigations highlight the compound's role in drug design against resistant pathogens. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies aimed at developing new therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
